![molecular formula C19H12O3 B2357778 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione CAS No. 810690-25-6](/img/structure/B2357778.png)
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione
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Description
Chemical Reactions Analysis
Indane-1,3-dione, a compound structurally similar to PPI, is known to undergo various chemical reactions. For instance, the carbon at the C-2 position, which is alpha to both carbonyls, can act as a nucleophile. It undergoes self-aldol condensation quite easily, resulting in bindone .Future Directions
Indane-1,3-dione, a compound structurally similar to PPI, is of high current interest, and this molecule has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . This suggests that PPI could also have potential for future research and applications.
Mechanism of Action
Target of Action
It is known that indane-1,3-dione, a closely related compound, is commonly associated with the design of biologically active compounds .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through a variety of chemical reactions .
Biochemical Pathways
Indane-1,3-dione and its derivatives have been found to have applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Result of Action
Similar compounds have been used in the design of many different biologically active molecules .
properties
IUPAC Name |
2-[(4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c1-2-11-22-14-9-7-13(8-10-14)12-17-18(20)15-5-3-4-6-16(15)19(17)21/h1,3-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDSYYOLUXPPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione |
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